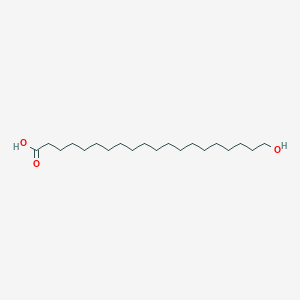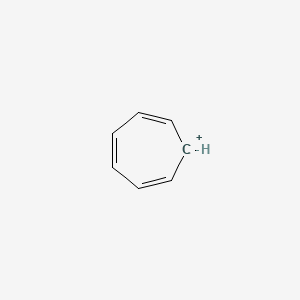
Triethyltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyltin is an organotin compound with the chemical formula (C₂H₅)₃SnH. It is a colorless liquid that is soluble in organic solvents. This compound is used as a source of hydrogen atoms in organic synthesis and is known for its role in radical reactions.
Métodos De Preparación
Triethyltin can be synthesized through the reduction of this compound chloride with lithium aluminium hydride. This method involves the following reaction:
(C2H5)3SnCl+LiAlH4→(C2H5)3SnH+LiCl+AlH3
Another method involves the reduction of this compound oxide with polymethylhydrosiloxane under reduced pressure. This reaction yields this compound hydride as a distillable liquid.
Análisis De Reacciones Químicas
Triethyltin undergoes various types of reactions, including:
Reduction: It acts as a reducing agent in radical reactions, converting organic halides to hydrocarbons.
Hydrostannation: It adds across double and triple bonds in alkenes and alkynes, forming organotin compounds.
Dehalogenation: It removes halogen atoms from organic molecules, often in the presence of a radical initiator like azobisisobutyronitrile.
Common reagents used in these reactions include azobisisobutyronitrile and polymethylhydrosiloxane. Major products formed from these reactions include hydrocarbons and organotin compounds.
Aplicaciones Científicas De Investigación
Triethyltin is widely used in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: It is used in the synthesis of complex organic molecules through radical reactions.
Biology: It has been studied for its effects on biological systems, particularly its neurotoxic effects.
Medicine: Research has explored its potential use in drug development and as a tool for studying radical reactions in biological systems.
Industry: It is used in the production of various organotin compounds, which have applications in materials science and catalysis.
Mecanismo De Acción
The mechanism of action of triethyltin hydride involves the generation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, propagating radical chain reactions. The weak bond between tin and hydrogen in this compound hydride facilitates these reactions, making it an effective hydrogen donor in radical processes.
Comparación Con Compuestos Similares
Triethyltin is similar to other organotin hydrides, such as tributyltin hydride and trimethyltin hydride. it is more reactive than trimethyltin hydride due to the presence of ethyl groups, which provide greater steric hindrance and electronic effects. Similar compounds include:
Tributyltin hydride: Used in similar radical reactions but is less volatile and less toxic.
Trimethyltin hydride: Less reactive and used in specific synthetic applications.
Triphenyltin hydride: Used in the synthesis of organotin compounds with different reactivity profiles.
This compound’s unique reactivity and properties make it a valuable reagent in organic synthesis and scientific research.
Propiedades
Número CAS |
997-50-2 |
|---|---|
Fórmula molecular |
C6H15Sn |
Peso molecular |
205.89 g/mol |
InChI |
InChI=1S/3C2H5.Sn/c3*1-2;/h3*1H2,2H3; |
Clave InChI |
CPRPKIMXLHBUGA-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)CC |
SMILES canónico |
CC[Sn](CC)CC |
Key on ui other cas no. |
997-50-2 |
Sinónimos |
triethyltin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)










![10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)
